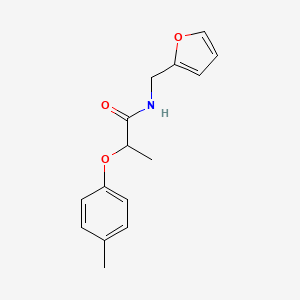

![molecular formula C20H17ClN2O5S2 B5570256 3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5570256.png)

3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate” is a compound that appears to be related to the broader family of sulfonamide-derived compounds and their interactions with metal complexes. These compounds have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties due to their potential applications in various fields, including materials science and pharmacology. While the specific compound is not directly cited in the available literature, related research provides valuable insights into its likely characteristics and behaviors.

Synthesis Analysis

Synthesis pathways for related compounds often involve complex interactions between sulfonyl chloride derivatives and various hydrazide or aminobenzene compounds. For instance, sulfonamide-derived ligands and their transition metal complexes have been synthesized through reactions that deduce the nature of bonding and structure from physical, spectral, and analytical data (Chohan & Shad, 2011).

Molecular Structure Analysis

X-ray crystallography is a common technique for analyzing the molecular structure of sulfonamide-derived compounds, revealing details about the spatial arrangement of atoms within the molecule. Docking studies can also be employed to understand the orientation and interaction of each molecule within biological targets (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide-derived compounds can vary widely, depending on their specific structures. They may engage in a range of interactions, including forming complexes with metals, exhibiting antibacterial or antifungal activities, and undergoing electrophile-induced cyclization reactions. The specific reactivity and properties of “3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate” would likely depend on its precise molecular configuration and the presence of functional groups capable of specific interactions (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of sulfonamide-derived compounds are crucial for their application and behavior in different environments. These properties are typically determined through empirical studies, including thermal analysis and solubility testing. The crystallography studies provide insights into the compound's stability and potential interactions based on its crystal structure (Wolf, 2001).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for understanding how “3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate” might behave in chemical syntheses or applications. Studies on similar compounds highlight the importance of sulfonamide groups and their influence on the molecule's overall reactivity and interaction potential (Christov & Ivanov, 2002).

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Compounds containing sulfonate and sulfonamide groups have been widely studied for their roles in synthesis and catalysis. For example, sulfonate anions have been used as ligands in coordination chemistry, facilitating the synthesis of organometallic complexes with potential catalytic activities (Zábranský et al., 2018). Such complexes can catalyze various organic reactions, including cross-coupling reactions that are foundational in creating complex organic molecules.

Material Science and Photophysical Properties

Sulfonated compounds also find applications in material science, particularly in the development of photoresponsive materials. Azobenzene derivatives with sulfonate groups have been explored for their photochemical behaviors, enabling the preparation of magnetic photoresponsive gels. These materials exhibit both high photoresponse and magnetic properties, making them promising for applications in data storage and sensors (Abellán et al., 2011).

Biological Studies and Enzyme Inhibition

In the realm of biological studies, benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Some sulfonamide compounds exhibit potent inhibitory activity against specific isoforms of human carbonic anhydrase, suggesting potential therapeutic applications in treating conditions such as glaucoma and cancer (Nocentini et al., 2016).

Safety and Hazards

As for the safety and hazards associated with “3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate”, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility for confirming the product’s safety and potential hazards .

Propiedades

IUPAC Name |

[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5S2/c1-15-5-9-19(10-6-15)29(24,25)23-22-14-16-3-2-4-18(13-16)28-30(26,27)20-11-7-17(21)8-12-20/h2-14,23H,1H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPQFUSUZZAEOV-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)

![2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B5570199.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)